2-Ethylbutyl cyanoacetate
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Overview
Description
2-Ethylbutyl cyanoacetate is an organic compound with the molecular formula C9H15NO2 It is a derivative of cyanoacetic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-ethylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylbutyl cyanoacetate typically involves the reaction of 2-ethylbutanol with cyanoacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2-Ethylbutanol+Cyanoacetic acidCatalyst2-Ethylbutyl cyanoacetate+Water
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts, such as sulfonated resins, can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylbutyl cyanoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the cyano group under basic or acidic conditions.
Major Products Formed:
Oxidation: this compound can be converted to 2-ethylbutyl cyanoacetic acid.
Reduction: The reduction process yields 2-ethylbutyl aminomethyl acetate.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Ethylbutyl cyanoacetate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and materials, including adhesives and coatings.
Mechanism of Action
The mechanism of action of 2-ethylbutyl cyanoacetate involves its ability to participate in various chemical reactions due to the presence of the cyano group. The cyano group is highly reactive and can undergo nucleophilic addition, substitution, and condensation reactions. These reactions are facilitated by the electron-withdrawing nature of the cyano group, which activates the adjacent carbon atoms for further chemical transformations.
Comparison with Similar Compounds
Ethyl cyanoacetate: Similar in structure but with an ethyl group instead of a 2-ethylbutyl group.
Methyl cyanoacetate: Contains a methyl group instead of a 2-ethylbutyl group.
Butyl cyanoacetate: Features a butyl group in place of the 2-ethylbutyl group.
Uniqueness: 2-Ethylbutyl cyanoacetate is unique due to the presence of the 2-ethylbutyl group, which imparts distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
96980-49-3 |
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Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-ethylbutyl 2-cyanoacetate |
InChI |
InChI=1S/C9H15NO2/c1-3-8(4-2)7-12-9(11)5-6-10/h8H,3-5,7H2,1-2H3 |
InChI Key |
FVKDMAZNKWXVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COC(=O)CC#N |
Origin of Product |
United States |
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